molecular formula C9H8O4 B13953366 4,6-Dihydroxy-5-methyl-2-benzofuran-1(3H)-one CAS No. 52231-37-5

4,6-Dihydroxy-5-methyl-2-benzofuran-1(3H)-one

Cat. No.: B13953366
CAS No.: 52231-37-5
M. Wt: 180.16 g/mol
InChI Key: QJBPRJDMIUSGLF-UHFFFAOYSA-N
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Description

It is characterized by its unique structure, which includes two hydroxyl groups and a methyl group attached to a phthalide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dihydroxy-5-methylphthalide can be achieved through several methods. One common approach involves the reduction of ethyl 3,5-dimethoxy-2-formylbenzoate using sodium borohydride in methanol . Another method includes the Alder–Rickert reaction between a diene and dimethyl acetylenedicarboxylate (DMAD) to form a polysubstituted benzene ring, which is then transformed into the desired phthalide .

Industrial Production Methods

Industrial production of 4,6-dihydroxy-5-methylphthalide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic and spectrometric techniques is essential for the isolation and structural characterization of the compound .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxy-5-methylphthalide undergoes various chemical reactions, including oxidation, reduction, substitution, and cycloaddition . These reactions are facilitated by the presence of hydroxyl and methyl groups, which make the compound reactive under different conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 4,6-dihydroxy-5-methylphthalide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

    Cycloaddition: The Alder–Rickert reaction is a notable example of cycloaddition involving this compound.

Major Products Formed

The major products formed from these reactions include various substituted phthalides, which can be further modified to yield a wide range of bioactive compounds .

Comparison with Similar Compounds

Properties

CAS No.

52231-37-5

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

4,6-dihydroxy-5-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8O4/c1-4-7(10)2-5-6(8(4)11)3-13-9(5)12/h2,10-11H,3H2,1H3

InChI Key

QJBPRJDMIUSGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1O)COC2=O)O

Origin of Product

United States

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